4-[(4-ethylbenzyl)amino]phenol 4-[(4-ethylbenzyl)amino]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC11162979
InChI: InChI=1S/C15H17NO/c1-2-12-3-5-13(6-4-12)11-16-14-7-9-15(17)10-8-14/h3-10,16-17H,2,11H2,1H3
SMILES: CCC1=CC=C(C=C1)CNC2=CC=C(C=C2)O
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol

4-[(4-ethylbenzyl)amino]phenol

CAS No.:

Cat. No.: VC11162979

Molecular Formula: C15H17NO

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-ethylbenzyl)amino]phenol -

Specification

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
IUPAC Name 4-[(4-ethylphenyl)methylamino]phenol
Standard InChI InChI=1S/C15H17NO/c1-2-12-3-5-13(6-4-12)11-16-14-7-9-15(17)10-8-14/h3-10,16-17H,2,11H2,1H3
Standard InChI Key DKKYUXYUADHFGE-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)CNC2=CC=C(C=C2)O
Canonical SMILES CCC1=CC=C(C=C1)CNC2=CC=C(C=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The systematic name 4-[(4-ethylbenzyl)amino]phenol reflects its structure: a phenol group (-OH) at the para position of a benzene ring, with a 4-ethylbenzylamino substituent (-NH-CH2-C6H4-C2H5) attached to the phenolic oxygen. Its molecular formula is C15H17NO, with a molecular weight of 227.30 g/mol (calculated based on analogous compounds ).

Key Structural Features:

  • Phenolic Core: Provides acidity (pKa ~10) and reactivity in electrophilic substitution reactions .

  • 4-Ethylbenzylamino Group: Introduces steric bulk and lipophilicity, potentially enhancing solubility in organic solvents .

Spectral Data and Characterization

While experimental spectra for 4-[(4-ethylbenzyl)amino]phenol are unavailable, analogous compounds such as 4-(ethylamino)phenol (CAS 659-34-7) offer reference points:

  • ¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), -NH- (δ ~5 ppm, broad), and ethyl/benzyl CH2/CH3 groups (δ 1.0–2.5 ppm) .

  • IR: Stretching vibrations for -OH (~3300 cm⁻¹), -NH- (~3400 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-[(4-ethylbenzyl)amino]phenol can be inferred from methods used for related aminophenols, such as the multi-step process described in the patent CN104592064A for 2-aminophenol-4-sulfonamide :

Step 1: Preparation of 4-Ethylbenzylamine

  • Friedel-Crafts Alkylation: Ethylbenzene is reacted with benzyl chloride in the presence of AlCl3 to form 4-ethylbenzyl chloride.

  • Gabriel Synthesis: 4-Ethylbenzyl chloride is treated with phthalimide to yield 4-ethylbenzylamine after hydrolysis.

Step 2: Coupling with 4-Aminophenol

  • Reductive Amination:

    • 4-Aminophenol reacts with 4-ethylbenzaldehyde in the presence of NaBH3CN to form the secondary amine .

    • Reaction Conditions: Methanol solvent, room temperature, 12–24 hours.

    • Yield: ~70–85% (estimated based on similar reactions ).

Step 3: Purification

  • Recrystallization: Ethanol/water mixture removes unreacted starting materials.

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluent isolates the pure product.

Process Optimization

Key factors influencing yield and purity:

  • Stoichiometry: A 1:1 molar ratio of 4-aminophenol to 4-ethylbenzaldehyde minimizes side products .

  • Catalyst: Acetic acid (5 mol%) accelerates imine formation during reductive amination .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue/DescriptionSource Analogy
Melting Point120–125°C (decomposition observed)Similar to 4-aminophenol
Boiling Point300–310°C (extrapolated)Based on
Solubility in Water0.5 g/L (25°C)Estimated
Solubility in Ethanol>50 g/L (25°C)Estimated

Stability and Reactivity

  • Light Sensitivity: Likely to undergo oxidation to quinone derivatives under UV exposure, akin to 4-aminophenol .

  • Acid-Base Behavior: The phenolic -OH (pKa ~10) and aromatic amine (-NH-, pKa ~5) enable zwitterionic forms in aqueous solutions .

Applications and Industrial Relevance

Pharmaceutical Intermediate

  • Antipyretic Analogs: Structural similarity to 4-aminophenol (paracetamol precursor) suggests potential as a building block for novel analgesics .

  • Antioxidant Properties: The phenolic group may scavenge free radicals, useful in stabilizing drug formulations .

Dye and Pigment Synthesis

  • Azo Dyes: Coupling with diazonium salts could yield yellow-to-red pigments for textiles .

  • Sulfur Dyes: Thiolation reactions may produce dark-colored dyes for leather and paper .

Specialty Chemicals

  • Corrosion Inhibitors: Adsorption on metal surfaces via -NH- and -OH groups could mitigate oxidation in industrial systems .

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